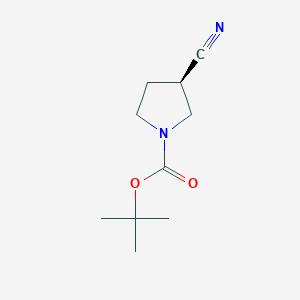

(R)-1-Boc-3-cyanopyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (3R)-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDMCMFPUSCJNA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426990 | |

| Record name | (R)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132945-76-7 | |

| Record name | (R)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Boc-3-cyanopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Boc-3-Cyanopyrrolidine, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XCF5J248W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-1-Boc-3-cyanopyrrolidine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-1-Boc-3-cyanopyrrolidine, a key chiral building block in modern medicinal chemistry. It covers the compound's physicochemical properties, a detailed synthetic protocol, and its applications in the pharmaceutical industry.

Core Properties of this compound

This compound, with the CAS Number 132945-76-7, is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a cyano group at the 3-position.[1][2] The "(R)" designation indicates a specific stereochemistry at the chiral center, which is crucial in medicinal chemistry as it significantly influences the compound's interaction with biological targets.[2] This compound is widely utilized as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]

Physicochemical and Computational Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 132945-76-7 | [1][3] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1][3] |

| Molecular Weight | 196.25 g/mol | [1][3] |

| Appearance | White to brown solid | [3] |

| Melting Point | 38 - 41 °C | [3] |

| Boiling Point | 307.9 ± 35.0 °C (Predicted) | [4][5] |

| Purity | ≥ 96% (HPLC) | [3] |

| Optical Rotation | [α]/D = -21.0 ± 2.0° (c = 1 in methanol) | [3] |

| Topological Polar Surface Area (TPSA) | 53.33 Ų | [1] |

| LogP | 1.76698 | [1] |

| Storage Temperature | 4°C | [1] |

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of 1-N-Boc-3-cyanopyrrolidine. This procedure describes the synthesis of the racemic mixture but is illustrative of the synthesis for the (R)-enantiomer, which would start from the corresponding chiral precursor.

Reaction: Conversion of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate to 1-N-Boc-3-cyanopyrrolidine.

Materials:

-

tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10 mmol, 2.65 g)

-

Sodium cyanide (50 mmol, 2.5 g)

-

N,N-dimethylformamide (DMF), anhydrous (100 mL)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

A solution is prepared by dissolving tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in 100 mL of N,N-dimethylformamide.[6]

-

The reaction mixture is stirred at 100°C for 16 hours.[6]

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction mixture is then poured into water and extracted with ethyl acetate.[6]

-

The organic phases are combined and washed sequentially with water and saturated saline solution.[6]

-

The organic layer is dried over anhydrous sodium sulfate.[6]

-

After filtration, the solvent is concentrated under reduced pressure.[6]

-

The resulting residue is purified by column chromatography, using an eluent of petroleum ether/ethyl acetate (5:1), to yield 1-N-Boc-3-cyanopyrrolidine.[6] The reported yield for this reaction is 98% (1.92 g).[6]

Role in Drug Discovery and Development

This compound is a valuable chiral building block in organic synthesis and medicinal chemistry.[3] Its structure, which includes a protected amine and a reactive cyano group, makes it a versatile intermediate for creating more complex molecules.[2] The Boc protecting group allows for selective reactions at other parts of the molecule without interference from the amine functionality.[2]

This compound is particularly significant in the synthesis of pharmaceuticals, including peptide-based therapeutics and agrochemicals.[3] Its chirality is essential as the biological activity of many drugs is dependent on their specific three-dimensional structure.[2] The use of such chiral intermediates is a key strategy in asymmetric synthesis to produce enantiomerically pure drug candidates.

The following diagram illustrates the typical workflow where a chiral building block like this compound is utilized in the drug discovery pipeline.

References

Synthesis of (R)-1-Boc-3-cyanopyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its stereodefined structure makes it a valuable intermediate for the synthesis of various bioactive molecules, including enzyme inhibitors and modulators of neurological targets. This guide provides a detailed overview of the primary synthetic pathways, experimental protocols, and comparative data for the preparation of this important compound.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic routes, primarily diverging based on the choice of starting material and the method of introducing the chiral center and the cyano group. The most prevalent and efficient method involves the nucleophilic substitution of a protected (R)-3-hydroxypyrrolidine derivative. Alternative approaches commence from readily available chiral precursors such as L-aspartic acid or involve the construction of the pyrrolidine ring from acyclic starters like epichlorohydrin.

Pathway 1: Cyanation of (R)-1-Boc-3-hydroxypyrrolidine Derivatives (Primary Route)

This is the most direct and high-yielding approach. It involves a two-step process starting from commercially available (R)-1-Boc-3-hydroxypyrrolidine:

-

Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted into a good leaving group, typically a mesylate or tosylate, to facilitate nucleophilic substitution.

-

Nucleophilic Substitution with Cyanide: The activated intermediate is then reacted with a cyanide salt, such as sodium cyanide, to introduce the cyano group, yielding this compound.

A logical workflow for this primary synthesis pathway is illustrated below.

Caption: Primary synthesis route for this compound.

Alternative Synthesis Routes

Alternative strategies for synthesizing this compound often focus on constructing the chiral pyrrolidine ring from acyclic precursors. These methods can be more cost-effective for large-scale production, although they may involve more synthetic steps.

-

From L-Aspartic Acid: This approach leverages the inherent chirality of L-aspartic acid. The synthesis typically involves the reduction of the carboxylic acid moieties and subsequent cyclization to form the pyrrolidine ring. The cyano group can be introduced at a later stage. This method is considered economical for large-scale synthesis.[1]

-

From Epichlorohydrin: An alternative route begins with epichlorohydrin and sodium cyanide to form 4-chloro-3-hydroxy-butyronitrile. This intermediate then undergoes reduction and cyclization, followed by Boc protection to yield the final product.[2] This method allows for the synthesis of either the (R) or (S) enantiomer depending on the starting epichlorohydrin configuration.[2]

Quantitative Data Summary

The efficiency of the synthesis of this compound varies depending on the chosen pathway. The following table summarizes the reported yields for the key synthetic routes.

| Starting Material | Key Transformation(s) | Reported Yield | Purity | Reference |

| (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | Nucleophilic substitution with sodium cyanide | 98% | - | [3] |

| Epichlorohydrin | Multi-step synthesis via 4-chloro-3-hydroxy-butyronitrile | >85% | >95% | [2] |

| Pyrrolidine | Photoenzymatic one-pot synthesis | <90% | >99% ee | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate[3]

This protocol details the direct cyanation of a pre-formed mesylated pyrrolidine derivative.

Materials:

-

(R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

-

Sodium cyanide (NaCN)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution is prepared from (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in N,N-dimethylformamide (100 mL).

-

The reaction mixture is stirred at 100°C for 16 hours.

-

After the reaction is complete, it is cooled to room temperature.

-

The reaction mixture is poured into water and extracted with ethyl acetate.

-

The organic phases are combined, washed sequentially with water and saturated saline, and then dried over anhydrous sodium sulfate.

-

After filtration, the organic phase is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to afford this compound (1.92 g, 98% yield).

Protocol 2: Synthesis of 1-N-Boc-3-hydroxypyrrolidine from Epichlorohydrin (precursor to cyanation)[2]

This protocol describes the formation of the pyrrolidine ring from an acyclic precursor, which can then be converted to the cyano derivative.

Materials:

-

Epichlorohydrin

-

Sodium cyanide

-

Sulfuric acid

-

Sodium carbonate

-

Chloroform

-

Anhydrous sodium sulfate

-

Sodium borohydride

-

Boron trifluoride etherate

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Tetrahydrofuran (THF)

-

Petroleum ether

Procedure:

Step 1: Synthesis of 4-chloro-3-hydroxy-butyronitrile

-

Sodium cyanide is dissolved in pure water.

-

At 0-10°C, dilute sulfuric acid (20% by weight) is added dropwise.

-

The pH of the reaction solution is adjusted to 8 with sodium carbonate and dilute sulfuric acid.

-

While maintaining the temperature below 10°C, epichlorohydrin is added dropwise, and the reaction proceeds for 3 hours.

-

The product is extracted with chloroform, washed until neutral, dried with anhydrous sodium sulfate, and the chloroform is evaporated to yield 4-chloro-3-hydroxy-butyronitrile.

Step 2: Synthesis of 3-hydroxypyrrolidine

-

The prepared 4-chloro-3-hydroxy-butyronitrile is reacted with sodium borohydride and boron trifluoride etherate.

-

Cyclization is induced under weak base conditions with sodium carbonate to form 3-hydroxypyrrolidine.

Step 3: Synthesis of 1-N-Boc-3-hydroxypyrrolidine

-

The prepared 3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate.

-

After the reaction, the mixture is extracted, distilled, and crystallized from petroleum ether to obtain 1-N-Boc-3-hydroxypyrrolidine.

This precursor can then be converted to this compound following a procedure similar to Protocol 1, after activation of the hydroxyl group.

Conclusion

The synthesis of this compound is well-established, with the most direct and high-yielding method being the nucleophilic substitution of an activated (R)-1-Boc-3-hydroxypyrrolidine. For large-scale industrial production, alternative routes starting from economical chiral pool materials like L-aspartic acid or from basic building blocks such as epichlorohydrin present viable, albeit more lengthy, alternatives. The choice of synthetic route will ultimately depend on factors such as scale, cost, and available starting materials. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]

An In-Depth Technical Guide to (R)-1-Boc-3-cyanopyrrolidine: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine, a chiral pyrrolidine derivative, has emerged as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, stereochemically defined structure makes it an invaluable building block for creating complex molecular architectures with high specificity for biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its application in the synthesis of targeted therapeutics.

Core Chemical and Physical Properties

This compound is a white to brown solid, prized for its stability and versatility in a range of chemical transformations.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled reactions at other sites of the molecule, while the cyano group serves as a versatile handle for further functionalization.[2]

General and Computational Data

| Property | Value |

| IUPAC Name | tert-Butyl (3R)-3-cyanopyrrolidine-1-carboxylate |

| Synonyms | (R)-1-N-Boc-3-cyanopyrrolidine, tert-Butyl-(3R)-3-cyanpyrrolidin-1-carboxylat |

| CAS Number | 132945-76-7 |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| Appearance | White to brown solid |

| Optical Rotation | [α]/D = -21.0 ± 2.0° (c=1 in methanol) |

| Topological Polar Surface Area (TPSA) | 53.3 Ų |

| LogP | 1.77 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Data sourced from multiple chemical suppliers and databases.[1][3]

Physical Properties

| Property | Value |

| Melting Point | 38 - 41 °C |

| Boiling Point (Predicted) | 307.9 ± 35.0 °C at 760 mmHg |

| Solubility | Soluble in organic solvents. |

Synthesis and Purification Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical development. While various methods exist for the synthesis of pyrrolidine derivatives, a common approach involves the conversion of a chiral precursor.

Synthesis of Racemic 1-N-Boc-3-cyanopyrrolidine

A general method for the synthesis of the racemic compound provides a foundation for developing an enantioselective route.

Experimental Protocol:

-

A solution is prepared from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in N,N-dimethylformamide (100 mL).

-

The reaction mixture is stirred at 100°C for 16 hours.

-

After completion, the reaction is cooled to room temperature.

-

The mixture is then poured into water and extracted with ethyl acetate.

-

The combined organic phases are washed sequentially with water and saturated saline solution, then dried over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography using a petroleum ether/ethyl acetate (5:1) eluent to yield 1-N-Boc-3-cyanopyrrolidine.[5]

To obtain the desired (R)-enantiomer, this synthesis would require an enantiomerically pure starting material, such as (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Achieving high enantiomeric purity is paramount. Chiral HPLC is a powerful technique for the separation of enantiomers.

General Experimental Considerations for Chiral HPLC Purification:

-

Stationary Phase: A chiral stationary phase (CSP) is essential. Common CSPs for separating chiral amines and their derivatives include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection is commonly employed, assuming the molecule has a suitable chromophore.

While a specific, validated HPLC method for this compound is not detailed in readily available literature, methods for similar chiral pyrrolidine derivatives can be adapted. Method development would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the (R) and (S) enantiomers.

Application in Drug Synthesis: A Workflow for Janus Kinase (JAK) Inhibitors

This compound is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. The pyrrolidine scaffold is a common feature in many of these therapeutic agents.

The following diagram illustrates a generalized workflow for the incorporation of this compound into a JAK inhibitor.

Caption: Synthetic workflow for a JAK inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the presence of orthogonal protecting and functional groups make it an ideal starting material for the construction of targeted therapeutics, particularly in the area of kinase inhibitors. The protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important synthetic intermediate.

References

- 1. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate, CasNo.132945-76-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 3. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines | Ambeed.com [ambeed.com]

- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of (R)-1-Boc-3-cyanopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: (R)-tert-butyl 3-cyanopyrrolidine-1-carboxylate

-

Molecular Formula: C₁₀H₁₆N₂O₂

-

Molecular Weight: 196.25 g/mol

-

CAS Number: 132945-76-7

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-1-Boc-3-cyanopyrrolidine. These predictions are based on established principles of NMR, IR, and MS, as well as data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | m | 2H | H-5 |

| ~3.4 - 3.6 | m | 2H | H-2 |

| ~3.1 - 3.3 | m | 1H | H-3 |

| ~2.2 - 2.4 | m | 2H | H-4 |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Boc) |

| ~120 | -C≡N |

| ~80.5 | -C(CH₃)₃ (Boc) |

| ~50-52 | C-2, C-5 |

| ~30-32 | C-4 |

| 28.4 | -C(CH₃)₃ (Boc) |

| ~25-27 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (alkane) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1700 | Strong | C=O stretch (carbamate, Boc) |

| ~1400 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (carbamate, Boc) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion Species |

| 197.1285 | [M+H]⁺ |

| 219.1104 | [M+Na]⁺ |

| 141.0920 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 97.0757 | [M-Boc+H]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 100 MHz spectrometer.

-

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the key absorption peaks.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion and common fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

(R)-1-Boc-3-cyanopyrrolidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of (R)-1-Boc-3-cyanopyrrolidine, a key chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Understanding its physicochemical properties is critical for optimizing reaction conditions, formulation, and storage.

Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₆N₂O₂, is a derivative of pyrrolidine characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a cyano group at the 3-position.[3][4] This structure makes it a valuable intermediate for introducing the 3-cyanopyrrolidine moiety in asymmetric synthesis.[1]

| Property | Value | Source |

| Molecular Weight | 196.25 g/mol | [4] |

| CAS Number | 132945-76-7 | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [5] (inferred) |

| Purity | ≥96-97% (typical) | [1][4] |

| Storage | 4°C or Room Temperature | [1][4] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structure and data from closely related analogs like (R)-1-Boc-3-aminopyrrolidine. The presence of the large, nonpolar Boc group and the polar cyano group suggests solubility in a range of organic solvents.[3]

The following table provides estimated solubility data based on the behavior of similar compounds. For critical applications, experimental verification is strongly recommended.

| Solvent / System | Type | Estimated Solubility | Reference / Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 200 mg/mL | Based on high solubility of (R)-1-Boc-3-aminopyrrolidine.[6] |

| Dichloromethane (DCM) | Halogenated | Highly Soluble | Common solvent for reactions involving Boc-protected compounds.[7][8] |

| Tetrahydrofuran (THF) | Ether | Soluble | Common solvent for Boc protection reactions.[7] |

| Methanol / Ethanol | Polar Protic | Soluble | Parent pyrrolidine is soluble in ethanol.[5] |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Used as a solvent in related synthetic workflows.[9] |

| Water | Aqueous | Sparingly Soluble | The large hydrophobic Boc group limits aqueous solubility. |

| 10% DMSO / 90% Corn Oil | Vehicle | ≥ 2.5 mg/mL | Based on formulation data for (R)-1-Boc-3-aminopyrrolidine.[6] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Vehicle | ≥ 2.5 mg/mL | Based on formulation data for (R)-1-Boc-3-aminopyrrolidine.[6] |

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved.[7][8] Conversely, it exhibits high stability in basic, nucleophilic, and reductive environments.[7][10]

| Condition | Stability | Notes |

| Acidic (pH < 4) | Labile | Rapid cleavage occurs, particularly with strong acids like TFA or HCl, to yield the unprotected pyrrolidine and byproducts like isobutene and CO₂.[7][8] |

| Neutral (pH 6-8) | Stable | Generally stable under neutral aqueous conditions at room temperature. |

| Basic (pH > 8) | Stable | The Boc group is robust in the presence of bases like triethylamine, sodium hydroxide, and other common non-nucleophilic bases.[7][10] |

| Temperature | Stable at RT, Labile at High Temp | While stable under standard storage conditions, thermal deprotection can occur at temperatures above 100°C, with efficient cleavage reported at temperatures up to 300°C in flow chemistry setups.[11] |

| Light Exposure | Generally Stable | No specific photolability is reported for the core structure. However, photostability testing according to ICH Q1B guidelines is recommended for drug development programs.[12][13] |

Experimental Protocols

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound.[14]

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., 2 mL) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully extract a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. Calculate the original concentration in mg/mL or mol/L.

Protocol 2: Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate stability under various stress conditions.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M HCl.

-

Basic: Dilute the stock solution with 0.1 M NaOH.

-

Oxidative: Dilute the stock solution with 3% H₂O₂.

-

Thermal: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).

-

Photochemical: Expose a sample of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²).[12] Maintain a dark control sample at the same temperature.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

Quenching: Neutralize the acidic and basic samples immediately.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column). Quantify the peak area of the parent compound and any degradation products.

-

Data Analysis: Calculate the percentage of degradation over time for each condition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound like this compound.

Chemical Stability and Degradation Pathway

This diagram illustrates the primary stability and degradation pathway for this compound, focusing on the lability of the Boc group.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 132945-76-7: this compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

(R)-1-Boc-3-cyanopyrrolidine: A Comprehensive Technical Guide

An In-depth Whitepaper on the Discovery, History, Synthesis, and Application of a Key Chiral Building Block in Modern Drug Development

Abstract

(R)-1-Boc-3-cyanopyrrolidine, a chiral synthetic building block, has emerged as a pivotal intermediate in medicinal chemistry, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Its unique structural features, including the stereodefined pyrrolidine core, the versatile cyano group, and the acid-labile Boc protecting group, provide a valuable scaffold for the synthesis of complex pharmaceutical agents. This technical guide delves into the historical context of its discovery, details various synthetic methodologies with experimental protocols, and elucidates its critical role in the mechanism of action of DPP-4 inhibitors.

Introduction and Historical Context

The significance of this compound is intrinsically linked to the rise of cyanopyrrolidines as a class of potent enzyme inhibitors. The initial breakthrough came in 1995 with the first report of cyanopyrrolidines as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-4).[1] This discovery paved the way for extensive research into this class of compounds, as DPP-4 was identified as a key therapeutic target for managing type 2 diabetes.

DPP-4 is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action offered a novel and effective approach to glycemic control.

The subsequent development of DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, underscored the importance of the chiral 3-cyanopyrrolidine moiety. The (R)-configuration was found to be crucial for the desired biological activity. The Boc (tert-butoxycarbonyl) protecting group became a standard feature in the synthesis of these drug candidates due to its stability under various reaction conditions and its facile removal under mild acidic conditions. While the seminal patent for Vildagliptin (US 6,166,063) focuses on N-substituted glycyl-2-cyanopyrrolidines, it highlights the established importance of the cyanopyrrolidine core in DPP-4 inhibition.[2]

Physicochemical Properties

This compound is a white to brown solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 132945-76-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 196.25 g/mol | --INVALID-LINK-- |

| Melting Point | 38 - 41 °C | --INVALID-LINK-- |

| Optical Rotation | [α]/D = -21.0 ± 2.0° (c=1 in methanol) | --INVALID-LINK-- |

| Appearance | White to brown solid | --INVALID-LINK-- |

| Purity | ≥ 96% (HPLC) | --INVALID-LINK-- |

Synthetic Methodologies

Several synthetic routes to this compound have been developed, primarily starting from chiral precursors to ensure the desired stereochemistry. Two prominent methods are detailed below.

Synthesis from (R)-1-Boc-3-hydroxypyrrolidine via Mesylation and Cyanation

This widely used method involves the conversion of the hydroxyl group of readily available (R)-1-Boc-3-hydroxypyrrolidine into a good leaving group, typically a mesylate or tosylate, followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol:

A detailed protocol for a similar transformation is the synthesis of 1-N-Boc-3-cyanopyrrolidine from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.[3]

-

Step 1: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine (Conceptual) (This is a representative procedure based on standard organic chemistry principles, as a specific literature source with full experimental details for this exact starting material was not identified in the search.) To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1-2 hours and then warmed to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

-

Step 2: Cyanation of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate A solution is prepared from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in N,N-dimethylformamide (100 mL). The reaction mixture is stirred at 100°C for 16 hours. After completion, the reaction is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic phases are washed sequentially with water and saturated saline and dried over anhydrous sodium sulfate. After filtration, the organic phase is concentrated under reduced pressure, and the resulting residue is purified by column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to afford this compound.[3]

Quantitative Data:

| Reactant | Product | Yield | Purity | Analytical Method |

| tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | 1-N-Boc-3-cyanopyrrolidine | 98% | Not specified | Column Chromatography |

Enantioselective Synthesis from Achiral Precursors

More advanced strategies focus on establishing the chirality during the synthesis through asymmetric catalysis or the use of chiral auxiliaries. While a specific enantioselective synthesis for this compound was not detailed in the search results, related enantioselective preparations of substituted pyrrolidines often employ methods like asymmetric hydrogenation or enzymatic resolutions. For instance, a one-pot photoenzymatic synthesis has been reported for producing optically pure N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines, demonstrating the potential of biocatalysis in accessing chiral pyrrolidine building blocks with high enantiomeric excess.

Role in Drug Development: DPP-4 Inhibition

This compound is a crucial intermediate in the synthesis of several DPP-4 inhibitors. The cyanopyrrolidine moiety acts as a pharmacophore, binding to the active site of the DPP-4 enzyme.

Mechanism of DPP-4 Inhibition and Signaling Pathway

DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormone GLP-1. The inactivation of GLP-1 by DPP-4 is rapid, limiting its physiological effects. DPP-4 inhibitors bind to the active site of the enzyme, preventing the degradation of GLP-1. This leads to an increase in the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells. The overall effect is improved glycemic control.

Caption: DPP-4 Inhibition Signaling Pathway.

Application in the Synthesis of Vildagliptin

This compound is a key precursor for the synthesis of the cyanopyrrolidine portion of Vildagliptin. The synthesis generally involves the deprotection of the Boc group, followed by coupling with the adamantane-containing side chain. The patent for Vildagliptin (US 6,166,063) describes the coupling of 1-aminoadamantane-3-ol with 1-chloroacetyl-(S)-2-cyanopyrrolidine, a derivative of the deprotected (S)-2-cyanopyrrolidine.[4] While this patent focuses on the 2-cyano isomer, the synthetic principles are analogous for the 3-cyano isomer in related DPP-4 inhibitors.

Conclusion

This compound has established itself as an indispensable chiral building block in the pharmaceutical industry. Its history is closely tied to the development of cyanopyrrolidine-based DPP-4 inhibitors, a major class of therapeutics for type 2 diabetes. The availability of efficient synthetic routes to this intermediate, ensuring high stereochemical purity, has been critical for the successful development of these drugs. As research into new therapeutics continues, the versatility of the cyanopyrrolidine scaffold suggests that this compound will remain a valuable tool for medicinal chemists in the design and synthesis of novel bioactive molecules.

References

- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6166063A - N-(substituted glycyl)-2-cyanopyrrolidines, pharmaceutical compositions containing them and their use in inhibiting dipeptidyl peptidase-IV - Google Patents [patents.google.com]

- 3. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]

- 4. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]

A Comprehensive Review of (R)-1-Boc-3-cyanopyrrolidine: Synthesis, Characterization, and Application in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine, a chiral synthetic building block, has emerged as a crucial intermediate in the development of novel therapeutics, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. Its rigid pyrrolidine scaffold, coupled with the versatile cyano group and the protective tert-butoxycarbonyl (Boc) moiety, offers a unique combination of structural features for the stereoselective synthesis of complex bioactive molecules. This technical guide provides a comprehensive literature review of the research on this compound, focusing on its synthesis, spectroscopic characterization, and its pivotal role in the synthesis of specific drug candidates, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₆N₂O₂, is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 132945-76-7 |

| Appearance | White to off-white powder |

| Purity | ≥97% |

| Storage Temperature | 4°C |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The enantiomerically pure this compound is most commonly synthesized from the commercially available (R)-1-Boc-3-hydroxypyrrolidine. The synthesis involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide salt. A widely employed method is the two-step procedure involving mesylation followed by cyanation.

Experimental Protocol: Two-Step Synthesis from (R)-1-Boc-3-hydroxypyrrolidine

Step 1: Synthesis of (R)-1-Boc-3-methanesulfonyloxypyrrolidine

To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-1-Boc-3-methanesulfonyloxypyrrolidine, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

A solution of (R)-1-Boc-3-methanesulfonyloxypyrrolidine (1.0 eq) and sodium cyanide (1.5 eq) in dimethylformamide (DMF) is heated at 80-90 °C. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 3.60-3.80 | m | CH₂-N | |

| 3.45-3.55 | m | CH-CN | ||

| 3.20-3.35 | m | CH₂-N | ||

| 2.20-2.40 | m | CH₂ | ||

| 1.45 | s | C(CH₃)₃ | ||

| ¹³C NMR | 154.0 | C=O (Boc) | ||

| 121.5 | CN | |||

| 80.5 | C(CH₃)₃ | |||

| 46.0, 45.5 | CH₂-N | |||

| 31.0 | CH₂ | |||

| 28.5 | C(CH₃)₃ | |||

| 26.0 | CH-CN |

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃).

Application in Drug Discovery: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is a key building block for the synthesis of several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The cyanopyrrolidine moiety mimics the proline residue of natural DPP-4 substrates, leading to potent and selective inhibition of the enzyme.

Case Study: Synthesis of Trelagliptin Intermediate

While not a direct precursor to the final drug, an analogue of this compound, (R)-3-Boc-aminopiperidine, is utilized in the synthesis of the DPP-4 inhibitor Trelagliptin. The synthesis highlights the importance of the chiral amine derived from the cyanopyrrolidine scaffold. The cyano group can be readily reduced to an aminomethyl group, which then serves as a crucial nucleophile in the subsequent coupling reactions.

The general synthetic strategy involves the deprotection of the Boc group from this compound, followed by reduction of the nitrile to a primary amine. This chiral amine is then coupled with a suitable heterocyclic core to yield the final DPP-4 inhibitor.

Caption: General synthesis of DPP-4 inhibitors.

Biological Activity of a Trelagliptin Analogue

A key intermediate in the synthesis of Trelagliptin is formed by the coupling of a chiral aminopiperidine with a fluorinated cyanobenzyl group. A patent for the preparation of Trelagliptin describes the synthesis of a Boc-protected intermediate, which upon deprotection yields Trelagliptin. While specific IC₅₀ values for intermediates are not typically reported, the final drug, Trelagliptin, exhibits potent DPP-4 inhibition.

| Compound | Target | IC₅₀ (nM) |

| Trelagliptin | DPP-4 | 4.2 |

Table 3: Biological Activity of Trelagliptin.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry, particularly in the synthesis of DPP-4 inhibitors. Its stereodefined structure allows for the precise construction of complex molecules with desired pharmacological activities. The synthetic routes to this intermediate are well-established, and its spectroscopic properties are well-characterized. As the demand for novel therapeutics for metabolic diseases continues to grow, the importance of this compound in drug discovery and development is expected to increase, making it a key tool for researchers and scientists in the pharmaceutical industry.

Commercial Sourcing and Synthetic Insights for (R)-1-Boc-3-cyanopyrrolidine: A Technical Guide

(R)-1-Boc-3-cyanopyrrolidine is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structure, incorporating a pyrrolidine ring, a cyano group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] The chirality at the C3 position is particularly crucial, as stereochemistry often dictates the biological activity of the final therapeutic compounds.[3] This guide provides an overview of commercial suppliers for this compound and details a relevant experimental protocol for a key synthetic step.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, providing researchers with options for procurement based on purity, quantity, and availability. The following table summarizes key quantitative data from several suppliers to facilitate comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| ChemScene | 132945-76-7 | C₁₀H₁₆N₂O₂ | 196.25 | ≥97% |

| CymitQuimica | 132945-76-7 | C₁₀H₁₆N₂O₂ | 196.25 | Not Specified |

| Chem-Impex | Not Specified | C₁₀H₁₆N₂O₂ | Not Specified | Not Specified |

Synthetic Workflow & Procurement Logic

The process of acquiring and utilizing a specialized chemical like this compound involves a structured workflow, from initial sourcing to experimental application. The following diagram illustrates a typical logical progression for a research and development setting.

Key Experimental Protocol: N-Boc Protection of a Pyrrolidine Derivative

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups.[2][3] The following is a representative protocol for the N-protection of a secondary amine, such as the pyrrolidine nitrogen, using di-tert-butyl dicarbonate (Boc-anhydride). This method is fundamental to the synthesis of many Boc-protected intermediates.[3]

Materials and Equipment:

-

(R)-3-pyrrolidinol (or related pyrrolidine starting material)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidine starting material (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0°C.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over approximately 30 minutes, ensuring the temperature is maintained at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: If necessary, purify the resulting crude product by column chromatography to yield the pure N-Boc protected pyrrolidine derivative.

The following diagram illustrates the key steps of this N-Boc protection reaction.

Applications in Drug Discovery

Pyrrolidine-containing compounds are prevalent in pharmaceuticals.[4] The conformational restriction imposed by the pyrrolidine ring can be advantageous in drug design, potentially leading to improved potency and selectivity for biological targets.[4] Chiral intermediates like this compound are therefore essential for synthesizing complex, three-dimensional molecules that can effectively interact with biological receptors.[4] These building blocks are utilized in the development of therapeutics for a variety of conditions, including neurological disorders.[5] The cyano group, in particular, can serve as a handle for further chemical transformations or as a key pharmacophoric element.

References

(R)-1-Boc-3-cyanopyrrolidine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth safety and handling information for (R)-1-Boc-3-cyanopyrrolidine (CAS RN: 132945-76-7), a chiral pyrrolidine derivative widely utilized as a key building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Adherence to the protocols and safety measures outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment for all personnel.

Chemical and Physical Properties

This compound is a chiral compound featuring a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a cyano functional group at the 3-position.[1] This structure makes it a valuable intermediate in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [3] |

| Molecular Weight | 196.25 g/mol | [3] |

| Appearance | Light brown solidified mass or fragments | [4] |

| Boiling Point | 307.9 ± 35.0 °C (Predicted) | [4] |

| Storage Temperature | 4°C | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| Classification | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Source: ChemicalBook Safety Data Sheet[4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following diagram outlines the recommended PPE selection process.

Caption: PPE Selection Workflow for this compound.

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling chemical intermediates with similar hazard profiles.

General Handling Protocol

-

Preparation:

-

Ensure a calibrated and certified chemical fume hood is used for all manipulations.

-

Assemble all necessary glassware, reagents, and waste containers before starting.

-

Don the appropriate PPE as outlined in Section 3.

-

-

Procedure:

-

Post-Handling:

-

Thoroughly wash hands with soap and water after handling.

-

Clean the work area and any equipment used.

-

Dispose of waste according to the disposal protocol (Section 4.3).

-

Storage Protocol

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials, such as strong oxidizing agents.

-

The recommended storage temperature is 4°C.[3]

-

Store under an inert gas as the compound is sensitive to heat, light, and moisture.[6]

Disposal Protocol

-

Waste Collection:

-

Collect waste material in a clearly labeled, sealed, and appropriate container.

-

Do not mix with other waste streams unless explicitly permitted by institutional guidelines.

-

-

Disposal Method:

-

Dispose of the chemical waste through a licensed hazardous waste disposal company.

-

Follow all federal, state, and local regulations for chemical waste disposal.

-

Emergency Procedures

First Aid Measures

The following table summarizes the recommended first aid measures in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Accidental Release Measures

The following workflow diagram outlines the steps to be taken in the event of a spill.

Caption: Workflow for responding to a spill of this compound.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[5]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Reactivity and Stability

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and nitrogen oxides.[5]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this compound are familiar with its hazards and follow the recommended safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. CAS 132945-76-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 [sigmaaldrich.com]

- 5. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of (R)-1-Boc-3-cyanopyrrolidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine is a versatile chiral building block of significant interest in asymmetric synthesis, particularly in the development of novel pharmaceuticals and fine chemicals. Its rigid pyrrolidine scaffold, coupled with the synthetically malleable cyano group and the stable Boc protecting group, makes it an ideal starting material for the stereocontrolled synthesis of a variety of complex molecules. These application notes provide an overview of its utility and detailed protocols for its conversion into key chiral intermediates and their application in asymmetric catalysis.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The stereochemistry at the 3-position is often crucial for biological activity. This compound provides a reliable and efficient entry point to a range of (R)-3-substituted pyrrolidine derivatives. The primary synthetic utility of this compound lies in the transformation of the cyano group into other functionalities, most notably a primary amine, which can then be further elaborated.

Application 1: Synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine

A cornerstone transformation of this compound is its reduction to the corresponding primary amine, (R)-1-Boc-3-(aminomethyl)pyrrolidine. This chiral amine is a valuable intermediate for the synthesis of more complex molecules, including chiral ligands for asymmetric catalysis and building blocks for drug discovery.[1]

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)

-

Anhydrous tetrahydrofuran (THF) or Methanol (for Ra-Ni)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Hydrogen gas (H₂) supply (for Ra-Ni reduction)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure (using LiAlH₄):

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting mixture at room temperature for 1 hour to allow for the precipitation of aluminum salts.

-

Filter the precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-3-(aminomethyl)pyrrolidine.

-

Purify the product by flash column chromatography on silica gel if necessary.

Procedure (using H₂/Raney Ni):

-

To a solution of this compound (1.0 equivalent) in methanol, add a catalytic amount of Raney Nickel (approximately 10% w/w).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Pressurize the system with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the catalyst through a pad of Celite® and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography if necessary.

Expected Results

The reduction of this compound to (R)-1-Boc-3-(aminomethyl)pyrrolidine typically proceeds in high yield, with the stereochemical integrity at the C3 position preserved.

| Reactant | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| This compound | (R)-1-Boc-3-(aminomethyl)pyrrolidine | 1. LiAlH₄, THF, reflux | >90 | >98 |

| This compound | (R)-1-Boc-3-(aminomethyl)pyrrolidine | H₂, Raney Ni, MeOH, RT, 50 psi | >95 | >98 |

Application 2: Synthesis of Chiral Phosphine Ligands for Asymmetric Hydrogenation

The resulting (R)-1-Boc-3-(aminomethyl)pyrrolidine can be utilized in the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions.[2] Chiral phosphine ligands are a prominent class of ligands that have shown exceptional performance in asymmetric hydrogenation.[3][4]

Experimental Protocol: Synthesis of a Pyrrolidine-Based Diphosphine Ligand and its Application in Asymmetric Hydrogenation

Part A: Synthesis of a Chiral Diphosphine Ligand

Materials:

-

(R)-1-Boc-3-(aminomethyl)pyrrolidine

-

Chlorodiphenylphosphine (ClPPh₂)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To a solution of (R)-1-Boc-3-(aminomethyl)pyrrolidine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add chlorodiphenylphosphine (2.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral diphosphine ligand.

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

Materials:

-

Chiral diphosphine ligand (from Part A)

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Methyl α-acetamidoacrylate

-

Methanol (degassed)

-

Hydrogen gas supply

Procedure:

-

In a glovebox, dissolve the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in degassed methanol (5 mL) in a Schlenk flask.

-

Stir the solution at room temperature for 30 minutes to form the catalyst complex.

-

Add methyl α-acetamidoacrylate (1.0 mmol) to the catalyst solution.

-

Connect the flask to a hydrogen line, purge with hydrogen three times, and then pressurize to the desired pressure (e.g., 1 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

Release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

-

Determine the conversion and enantiomeric excess of the product (methyl N-acetylalaninate) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Performance Data in Asymmetric Hydrogenation

The performance of chiral ligands derived from the pyrrolidine scaffold is often excellent in asymmetric hydrogenation reactions. The following table provides representative data for the hydrogenation of common substrates using a rhodium complex of a pyrrolidine-based diphosphine ligand.[2][5]

| Substrate | Product | Catalyst Loading (mol%) | S/C Ratio | Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl α-acetamidoacrylate | Methyl N-acetylalaninate | 1 | 100:1 | 1 | 12 | >99 | >99 (R) |

| Methyl (Z)-α-acetamidocinnamate | Methyl N-acetylphenylalaninate | 1 | 100:1 | 1 | 12 | >99 | 98 (R) |

| Itaconic acid dimethyl ester | Methylsuccinic acid dimethyl ester | 1 | 100:1 | 10 | 24 | >99 | 97 (S) |

Visualizations

Logical Workflow for Asymmetric Synthesis

Caption: Synthetic pathway from this compound to an enantioenriched product.

Application in the Synthesis of Bioactive Scaffolds

Caption: Role of this compound in the synthesis of potential bioactive molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation using Rh- and Ir-complexes with P-stereogenic phosphine/aminophosphine containing ligands [ouci.dntb.gov.ua]

Application Notes: (R)-1-Boc-3-cyanopyrrolidine as a Versatile Scaffold for Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine has emerged as a privileged chiral building block in medicinal chemistry, serving as a cornerstone in the design and synthesis of a diverse array of potent and selective enzyme inhibitors. Its rigid pyrrolidine ring and the presence of a nitrile group, a key pharmacophore for interacting with the active sites of various enzymes, make it an invaluable starting material for drug discovery programs targeting a range of therapeutic areas.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of inhibitors for four major classes of enzymes: Dipeptidyl Peptidase-IV (DPP-IV), Cathepsins, Janus Kinases (JAKs), and SARS-CoV-2 Proteases.

Target Enzyme Classes and Therapeutic Applications

The versatility of the this compound scaffold allows for its incorporation into inhibitors targeting enzymes with distinct mechanisms and physiological roles.

-

Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[3] Inhibitors of DPP-IV are established therapeutics for the management of type 2 diabetes. The cyanopyrrolidine moiety mimics the proline residue of natural substrates, leading to potent inhibition.[4]

-

Cathepsins: A family of proteases, primarily cysteine proteases, involved in various physiological and pathological processes, including bone resorption, and inflammation.[2] Cathepsin K inhibitors, for instance, are investigated as treatments for osteoporosis.[5]

-

Janus Kinases (JAKs): A family of intracellular, non-receptor tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors.[6] JAK inhibitors are used in the treatment of autoimmune diseases and certain cancers.

-

SARS-CoV-2 Proteases: The main protease (Mpro or 3CLpro) and papain-like protease (PLpro) are essential for the replication of the SARS-CoV-2 virus.[7][8] Inhibitors of these proteases are critical components of antiviral therapies for COVID-19.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory potency (IC50 values) of representative enzyme inhibitors synthesized using the this compound scaffold. This data highlights the high affinity and potential for selectivity achievable with this building block.

| Target Enzyme | Inhibitor Name/Code | This compound Derivative | IC50 (nM) | Reference |

| DPP-IV | Vildagliptin | N-substituted glycyl-2-cyanopyrrolidine | 4.6 | [9] |

| Saxagliptin | N-substituted glycyl-2-cyanopyrrolidine | ~50 | [4] | |

| Cathepsin K | Odanacatib | N/A (comparative inhibitor) | 0.2 | [5] |

| Balicatib | N/A (comparative inhibitor) | 1.4 | [5] | |

| Relacatib | N/A (comparative inhibitor) | 0.041 (Ki,app) | [5] | |

| MIV-711 | N/A (comparative inhibitor) | 0.98 (Ki) | [5] | |

| Cyanamide-based inhibitor 17 | Cyanopyrrolidine derivative | pIC50 = 8.5 | [2] | |

| JAK3 | PF-956980 | Pyrrolo[2,3-d]pyrimidine scaffold | <1 | [10] |

| Tofacitinib | N/A (comparative inhibitor) | 1-100 | [11] | |

| SARS-CoV-2 Mpro | Compound 11a | Peptidomimetic aldehyde | 53 | [12] |

| Compound 11b | Peptidomimetic aldehyde | 40 | [12] | |

| GC376 | Peptidomimetic (comparative) | 26 - 890 | [13] | |

| Boceprevir | α-ketoamide (comparative) | 4130 | [14] | |

| SARS-CoV-2 PLpro | GRL-0617 | Naphthalene-based (comparative) | 1700 | [15] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target enzymes operate is crucial for rational drug design and for predicting the pharmacological effects of inhibitors.

DPP-IV and the Incretin Pathway

DPP-IV inhibitors enhance the levels of active incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby lowering blood glucose levels.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (R)-1-Boc-3-cyanopyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-Boc-3-cyanopyrrolidine is a versatile and valuable chiral building block in medicinal chemistry and organic synthesis. Its stereodefined pyrrolidine core and the synthetically malleable cyano group make it an ideal starting material for constructing a diverse range of novel heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group ensures stability and compatibility with various reaction conditions, while the cyano group can be transformed into key functionalities such as amines, amides, and tetrazoles, serving as a linchpin for subsequent cyclization reactions. These transformations enable access to important pharmacophores like fused pyrimidines, pyrazines, and tetrazoles, which are prevalent in many biologically active molecules.[1][2] This document provides detailed protocols for the synthesis of three distinct heterocyclic systems derived from this chiral precursor.

Overall Synthetic Strategy

The following workflow illustrates the strategic conversion of this compound into three different classes of heterocyclic compounds. The key transformations hinge on the reactivity of the cyano group, which can undergo cycloaddition to form a tetrazole, reduction to an amine for pyrazine synthesis, or conversion to an amidine for pyrimidine synthesis.

Caption: Synthetic workflow for deriving heterocyclic compounds.